3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Brand Name:
Vulcanchem
CAS No.:
120578-03-2
VCID:
VC21136619
InChI:
InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+
SMILES:
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2
Molecular Formula:
C18H12ClNO
Molecular Weight:
293.7 g/mol
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
CAS No.: 120578-03-2
Cat. No.: VC21136619
Molecular Formula: C18H12ClNO
Molecular Weight: 293.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120578-03-2 |
---|---|
Molecular Formula | C18H12ClNO |
Molecular Weight | 293.7 g/mol |
IUPAC Name | 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde |
Standard InChI | InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+ |
Standard InChI Key | JTRDWIOIDMLMNN-XBXARRHUSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2 |
SMILES | C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 |
Canonical SMILES | C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator